molecular formula C24H26O6 B102770 1-Isomangostin CAS No. 19275-44-6

1-Isomangostin

Cat. No. B102770
CAS RN: 19275-44-6
M. Wt: 410.5 g/mol
InChI Key: JUHXHWKPHWGZKL-UHFFFAOYSA-N
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Description

1-Isomangostin is an organic heterotetracyclic compound . It is found in the pericarp of Garcinia mangostana .


Synthesis Analysis

A study focused on synthesizing novel α-mangostin derivatives at positions of C-3 and C-6 from extracted α-mangostin of mangosteen peels . The structures of the synthesized compounds were determined using MS, 1H-NMR, 13C-NMR, and HPLC .


Molecular Structure Analysis

1-Isomangostin is a 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthen-12-one substituted by hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11 and an oxo group at position 12 .


Chemical Reactions Analysis

1-Isomangostin has been used as a starting material for the semisynthetic preparation of various biologically active derivatives . Its structure is characterized by the presence of few functional groups amenable to chemical manipulations .


Physical And Chemical Properties Analysis

1-Isomangostin has a molecular weight of 410.46 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Research

1-Isomangostin has been identified as a potent inhibitor of MutT homologue 1 (MTH1), an enzyme that protects cancer cells from oxidative stress by hydrolyzing oxidized nucleoside triphosphates. This inhibition suggests that 1-Isomangostin could be an effective tool in the development of anticancer agents. The compound's binding mode and inhibition potency have been demonstrated through X-ray crystallographic screening and detailed structural analyses (Yokoyama, Kitakami, & Mizuguchi, 2019).

Phytochemical Analysis

The compound has been isolated from various natural sources, such as the bark of Cratoxylum cochinchinense. Its structure and derivatives have been elucidated primarily using high-field NMR spectroscopic techniques, contributing to the understanding of natural product chemistry (Sia, Bennett, Harrison, & Sim, 1995).

Metabolic Enzyme Inhibition

3-Isomangostin, a derivative of 1-Isomangostin, has shown significant inhibition of human aldose reductase, an enzyme implicated in diabetic complications. Its inhibitory activity was identified through IC50 values determined in vitro, highlighting its potential role in managing diabetes-related conditions (Fatmawati, Ersam, & Shimizu, 2015).

Xanthone Constituents Analysis

1-Isomangostin has been identified as one of several xanthone constituents of the stem bark of Garcinia mangostana (mangosteen). These compounds have been studied for their cytotoxicity against cancer cell lines, providing insights into the potential therapeutic applications of xanthones (Han et al., 2009).

properties

IUPAC Name

5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHXHWKPHWGZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415165
Record name 1-Isomangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Isomangostin

CAS RN

19275-44-6
Record name 1-Isomangostin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19275-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isomangostin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 249 °C
Record name 1-Isomangostin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029981
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
N Boonnak, S Chantrapromma… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title xanthone derivative [systematic name: 9-hydroxy-5,10-dimethoxy-2,2-dimethyl-11-(3-methylbut-2-en-1-yl)-2,3,4,12-tetrahydro-1,7-dioxatetraphen-12-one], C25H28O6, the …
Number of citations: 1 scripts.iucr.org
AR Han, JA Kim, DD Lantvit, LBS Kardono… - Journal of natural …, 2009 - ACS Publications
… -hydroxy-3-O-methyl-1-isomangostin (1). The structure of 1 was elucidated by spectroscopic data analysis. In addition, 10 other known compounds, 11-hydroxy-1-isomangostin (2), 11α-…
Number of citations: 97 pubs.acs.org
W Mahabusarakam, P Wiriyachitra… - J Sci Soc …, 1986 - scienceasia.org
… Mangostin, gartanin, y-mangostin, 1-isomangostin and 3-isomangostin isolated from Garcinia mangostana Linn. (Guttiferae) were investigated for their in vitro activities against …
Number of citations: 89 www.scienceasia.org
GH Stout, MM Krahn, P Yates, HB Bhat - Chemical Communications …, 1968 - pubs.rsc.org
… in refluxing benzene or acetic acid at room temperature gives 1-isomangostin (111), C,4H260,, mp 155-156", identified by its conversion into dimethyl- 1-isomangostin (IV), mp 129-130,…
Number of citations: 15 pubs.rsc.org
GH Quan, SR Oh, JH Kim, HK Lee… - Phytotherapy …, 2010 - Wiley Online Library
… Of the isolates obtained, 1-isomangostin and garcinone E were found to be active constituents in the anticomplement assay used. Copyright © 2010 John Wiley & Sons, Ltd. …
Number of citations: 21 onlinelibrary.wiley.com
BM Sundaram, C Gopalakrishnan… - Planta …, 1983 - thieme-connect.com
… 3-0-methyl mangostin, 3-6-di-0methyl mangostin, 1-isomangostin and mangostin triacetate were prepared as described [1] and dissolved in 10 % ethanol for in vitro tests. Eight bacteria …
Number of citations: 127 www.thieme-connect.com
D Shankaranarayan, C Gopalakrishnan… - … et de therapie, 1979 - europepmc.org
Mangostin (M), a naturally occurring xanthone in the rinds of the fruits of Garcinia mangostana Linn.(Guttiferae) and its derivatives such as 3-0-methyl mangostin (MM), 3, 6-di-O-methyl …
Number of citations: 121 europepmc.org
HA Jung, BN Su, WJ Keller, RG Mehta… - Journal of agricultural …, 2006 - ACS Publications
… /EtOAc (4:1) as solvent system to afford 1-isomangostin (9, 35 mg) and garcimangosone B (5… :1) as solvent, to afford an additional amount of 1-isomangostin (9; 20 mg). F180504 (90 mg…
Number of citations: 829 pubs.acs.org
M Fu, SX Qiu, Y Xu, J Wu, Y Chen… - Natural Product …, 2013 - journals.sagepub.com
… from the EtOAc-soluble partition of the ethanol extract of the pericarp of Garcinia mangostana L., along with three known compounds, namely 8-deoxygartanin (2), 1-isomangostin (3), …
Number of citations: 15 journals.sagepub.com
CF Morelli, M Biagiotti, VM Pappalardo… - Natural product …, 2015 - Taylor & Francis
… sieves at 40C, 1-isomangostin hydrate 15 was the main … 3 in anhydrous conditions, 1-isomangostin 13 was isolated in … The trifluoroacetyl derivatives of 1-isomangostin hydrate 19 …
Number of citations: 21 www.tandfonline.com

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